Methanethioyl fluoride
Description
Methanethioyl fluoride (CH₃S-F) is a sulfur-containing fluorinated compound characterized by a methyl group bonded to a thioyl fluoride functional group. Thioyl fluorides, in general, are known for their reactivity in nucleophilic substitution reactions due to the electronegative fluorine atom and the polarizable sulfur center. This compound is likely a volatile liquid under standard conditions, similar to other low-molecular-weight thioyl halides, though its stability and handling precautions would require inert atmospheres to prevent hydrolysis or decomposition .
Properties
CAS No. |
69700-05-6 |
|---|---|
Molecular Formula |
CHFS |
Molecular Weight |
64.08 g/mol |
IUPAC Name |
methanethioyl fluoride |
InChI |
InChI=1S/CHFS/c2-1-3/h1H |
InChI Key |
OSVFSRQDGXDPRD-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanethioyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanethiol with a fluorinating agent. For example, the reaction of methanethiol with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound. Another method involves the use of tetrabutylammonium fluoride (TBAF) as a fluorinating reagent, which facilitates the nucleophilic substitution of a suitable precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize advanced fluorinating agents and specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Methanethioyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonyl fluoride (CH3SO2F) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can yield methanethiol (CH3SH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Methanesulfonyl fluoride (CH3SO2F).
Reduction: Methanethiol (CH3SH).
Substitution: Various substituted thiocarbonyl compounds depending on the nucleophile used.
Scientific Research Applications
Methanethioyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Research on this compound includes its potential role in biological systems, especially in studying sulfur metabolism.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of methanethioyl fluoride involves its interaction with various molecular targets. The thiocarbonyl group (C=S) can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activities, signal transduction pathways, and other cellular processes. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methanethioyl fluoride belongs to a broader class of sulfur-fluorine compounds. Below is a comparison with structurally related compounds from the evidence and literature:
Key Observations:
- Reactivity : this compound’s thioyl fluoride group is less electrophilic than sulfonyl chlorides (e.g., [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride), which are stronger leaving groups and more reactive in substitution reactions. This difference arises from the electron-withdrawing sulfonyl group (SO₂) enhancing chloride’s leaving ability compared to the thioyl group (S) .
- Applications: Sulfonyl chlorides are widely used in drug synthesis (e.g., peptide coupling), whereas this compound’s applications may focus on fluorination or as intermediates in organofluorine chemistry. Thiophene fentanyl, while sulfur-containing, serves a pharmacological role unrelated to reactivity .
- Stability : this compound’s sensitivity to moisture contrasts with sulfonyl chlorides, which are stabilized by the sulfonyl group’s electron-withdrawing effects. Thiophene fentanyl’s stability is influenced by its complex heterocyclic structure .
Thermodynamic and Spectroscopic Data
Direct data on this compound’s melting/boiling points or spectroscopic signatures (e.g., NMR, IR) are absent in the evidence. Comparatively, sulfonyl chlorides exhibit distinct IR peaks for S=O (~1350 cm⁻¹) and S-Cl (~550 cm⁻¹), whereas thioyl fluorides would show S-F stretches near ~700–800 cm⁻¹. Such differences aid in structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
